1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone
Brand Name: Vulcanchem
CAS No.: 477333-53-2
VCID: VC11341456
InChI: InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3
SMILES: CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F
Molecular Formula: C15H17FN2OS3
Molecular Weight: 356.5 g/mol

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone

CAS No.: 477333-53-2

Cat. No.: VC11341456

Molecular Formula: C15H17FN2OS3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone - 477333-53-2

Specification

CAS No. 477333-53-2
Molecular Formula C15H17FN2OS3
Molecular Weight 356.5 g/mol
IUPAC Name 1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one
Standard InChI InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3
Standard InChI Key WQXXNZQTVBFNBT-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F
Canonical SMILES CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one, reflects its dual thioether linkages and ketone functionality. The 1,3,4-thiadiazole ring serves as the central scaffold, substituted at the 2-position with a thioether group connected to a 3,3-dimethyl-2-butanone moiety and at the 5-position with a 4-fluorobenzylthio group . This configuration introduces steric bulk and electronic modulation, factors critical for target engagement.

Key Physicochemical Properties

PropertyValue
CAS Registry Number477333-53-2
Molecular FormulaC₁₅H₁₇FN₂OS₃
Molecular Weight356.5 g/mol
SMILESCC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F
InChI KeyWQXXNZQTVBFNBT-UHFFFAOYSA-N

The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The thiadiazole core contributes to π-π stacking interactions with biological targets, while the ketone group may participate in hydrogen bonding .

Research Gaps and Future Directions

Despite structural promise, specific data on 477333-53-2 remain sparse. Critical next steps include:

  • Synthetic Optimization: Developing scalable routes with improved yields.

  • In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in cell-based assays.

  • ADMET Profiling: Assessing pharmacokinetics and toxicity to guide lead optimization.

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